N-cyclohexyl-3-[2-(3,4-dichlorophenyl)ethylamino]-N-[2-[[2-hydroxy-2-(3-oxo-4H-1,4-benzoxazin-8-yl)ethyl]amino]ethyl]propanamide, commonly referred to as AZ505, is a synthetic compound developed as a selective inhibitor of the SET and MYND domain-containing 2 protein (SMYD2). This compound is noted for its potential therapeutic applications in cancer treatment due to its role in inhibiting histone methylation processes, particularly relevant in oncogenesis.
AZ505 was identified through high-throughput chemical screening aimed at discovering inhibitors of SMYD2, a protein involved in the methylation of histones and non-histone substrates, including tumor suppressors like p53 and Rb . The chemical structure and properties have been documented in various databases, including PubChem and ChemSpider, which provide detailed information on its molecular formula and characteristics .
AZ505 falls under the category of small molecule inhibitors, specifically targeting protein lysine methyltransferases. It is classified as a sulfonamide derivative due to the presence of a sulfonamide group within its structure . The compound's systematic name reflects its complex multi-functional nature, which includes cycloalkyl and aromatic components.
The synthesis of N-cyclohexyl-3-[2-(3,4-dichlorophenyl)ethylamino]-N-[2-[[2-hydroxy-2-(3-oxo-4H-1,4-benzoxazin-8-yl)ethyl]amino]ethyl]propanamide involves several key steps:
Technical details regarding these synthetic pathways can be found in patent literature and chemical synthesis journals .
The molecular structure of AZ505 can be represented as follows:
This formula indicates a complex arrangement featuring multiple functional groups, including amines, hydroxyls, and a dichlorophenyl moiety. The stereochemistry is significant; the compound has specific chiral centers influencing its biological activity.
The molecular weight of AZ505 is approximately 577.54 g/mol . Its solubility profile indicates that it is soluble in dimethyl sulfoxide (DMSO), facilitating its use in biological assays .
AZ505 primarily acts as an inhibitor through competitive binding to the SMYD2 enzyme. This binding prevents substrate methylation by occupying the peptide binding groove of SMYD2. Key reactions include:
Technical details about these interactions can be explored through biochemical assays that measure enzyme activity post-treatment with AZ505.
The mechanism by which AZ505 exerts its effects involves several steps:
Data supporting this mechanism includes IC50 values indicating potent inhibition (0.12 μM) against SMYD2 .
AZ505 exhibits several notable physical properties:
The compound's chemical stability is influenced by environmental factors such as pH and temperature. It is important to store AZ505 under conditions that minimize degradation.
Relevant data on melting points, boiling points, or other thermodynamic properties are often found in specialized chemical databases or literature.
AZ505 has significant implications in cancer research due to its ability to inhibit SMYD2. Its applications include:
CAS No.: 122547-72-2
CAS No.: 19193-50-1
CAS No.:
CAS No.: 26639-00-9
CAS No.: 11042-30-1
CAS No.: 4377-76-8